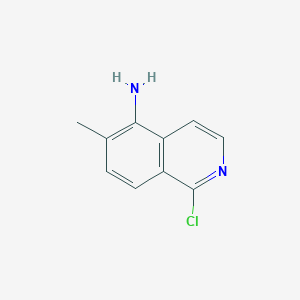
1-Chloro-6-methylisoquinolin-5-amine
Übersicht
Beschreibung
1-Chloro-6-methylisoquinolin-5-amine is a chemical compound with the molecular formula C10H9ClN2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The molecular weight of this compound is 192.64 g/mol.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Amination Processes and Chemical Reactions : 1-Chloro-6-methylisoquinolin-5-amine is used in various amination processes. For instance, nitroisoquinolines, including those with chloro substitutions, are aminated to create mono- or bis(methylamino)-substituted compounds, showcasing its potential in the synthesis of diverse chemical structures (Woźniak & Nowak, 1994).
Redox-Annulations : It undergoes redox-neutral annulations with electron-deficient substrates, demonstrating its reactivity and potential use in complex molecular synthesis (Paul, Adili, & Seidel, 2019).
Biological and Pharmacological Research
Role in Neurological Conditions : Compounds structurally related to this compound are found in the brain and have been linked to conditions like Parkinson's disease, indicating its relevance in neurological research (Kotake et al., 1995).
Antimicrobial Activity : Derivatives of chloro-methylquinoline, similar in structure to this compound, have shown promising antifungal and antibacterial activities, suggesting potential applications in antimicrobial research (Kumar et al., 2011).
Anticancer Properties : Research on quinoline derivatives, akin to this compound, has uncovered potent apoptosis-inducing properties and effectiveness in cancer models, pointing to its significance in oncological studies (Sirisoma et al., 2009).
Wirkmechanismus
Target of Action
It is known that isoquinolines, a class of compounds to which 1-chloro-6-methylisoquinolin-5-amine belongs, have been used in the design of many synthetic compounds against diseases like malaria
Mode of Action
Isoquinolines, in general, are known to be weakly basic heterocycles that resemble pyridine in their stability against chemical attack . They can be considered as 10-electron π-aromatic and delocalized systems .
Biochemical Pathways
Isoquinolines are known to interact with various biochemical pathways, depending on their specific structure and functional groups .
Result of Action
Isoquinolines and their derivatives have been shown to have various biological effects, including anti-malarial activity .
Eigenschaften
IUPAC Name |
1-chloro-6-methylisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-2-3-8-7(9(6)12)4-5-13-10(8)11/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPNXRQQKNCLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

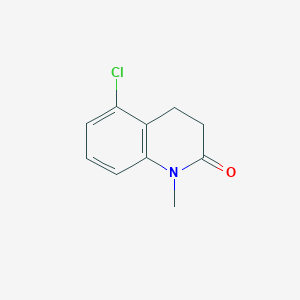

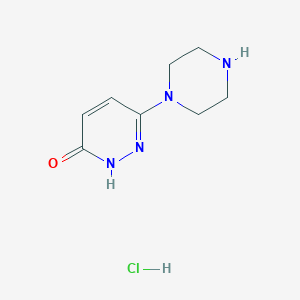

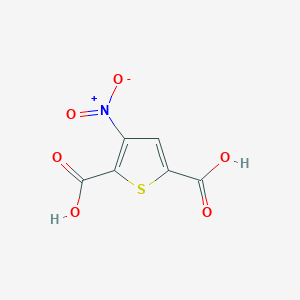


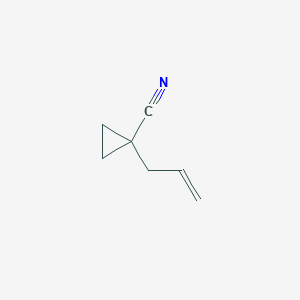
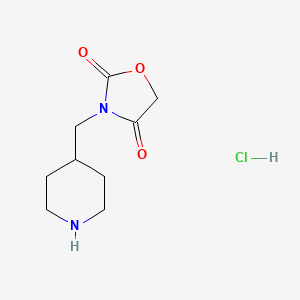

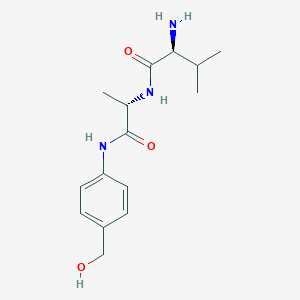
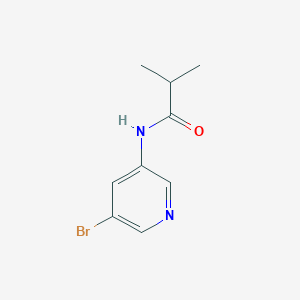

![3-Oxaspiro[5.5]undecan-9-one](/img/structure/B1429127.png)